1-Chloro-2-methylpropyl propionate

Description

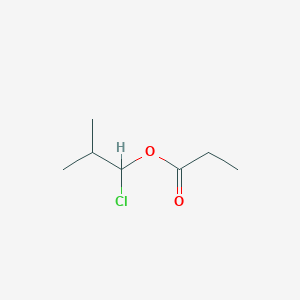

Structure

3D Structure

Properties

IUPAC Name |

(1-chloro-2-methylpropyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIXSAYOLYBZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506031 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58304-65-7 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-2-methylpropyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-chloro-2-methylpropyl propionate. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with theoretically computed values and established principles of organic chemistry to offer a detailed profile of the compound. This guide is intended to support research, development, and quality control activities involving this molecule.

Chemical Identity and Structure

This compound is an ester characterized by a propionate group attached to a chlorinated, branched alkyl chain. Its chemical identity is established by the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | (1-chloro-2-methylpropyl) propanoate | --INVALID-LINK-- |

| CAS Number | 58304-65-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₁₃ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 164.63 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CCC(=O)OC(C(C)C)Cl | --INVALID-LINK-- |

| InChI Key | IMIXSAYOLYBZBI-UHFFFAOYSA-N | --INVALID-LINK-- |

Physical Properties

| Property | Value | Notes | Source |

| Physical Form | Liquid | Based on supplier information. | --INVALID-LINK-- |

| Boiling Point | Not available | --- | --- |

| Melting Point | Not available | --- | --- |

| Density | Not available | --- | --- |

| XLogP3 | 2.7 | A computed measure of lipophilicity. | --INVALID-LINK-- |

| Topological Polar Surface Area | 26.3 Ų | --- | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --- | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --- | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --- | --INVALID-LINK-- |

Chemical Properties and Reactivity

As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding propionic acid and 1-chloro-2-methyl-2-propanol. The presence of a chlorine atom on the alkyl chain introduces a site for nucleophilic substitution reactions. The reactivity of the C-Cl bond will be influenced by the steric hindrance from the adjacent isopropyl group.

Experimental Protocols

Proposed Synthesis: Esterification of 1-Chloro-2-methyl-2-propanol with Propionyl Chloride

This protocol describes a plausible and efficient method for the synthesis of this compound based on the reaction of an alcohol with an acyl chloride.[1]

Materials:

-

1-Chloro-2-methyl-2-propanol

-

Propionyl chloride

-

Pyridine (or another non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2-methyl-2-propanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add propionyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Proposed synthesis workflow for this compound.

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound, which can be adapted and validated for specific analytical needs.[2]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., hexane or ethyl acetate).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, dissolve a known weight or volume in the chosen solvent.

GC-MS Parameters (suggested starting point):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-300

Data Analysis:

-

Identification: Compare the retention time and the mass spectrum of the analyte peak with that of a pure standard.

-

Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards. Determine the concentration of the unknown sample from this curve.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following are predictions based on its structure and the known spectra of related compounds.

¹H NMR Spectroscopy (predicted)

-

δ 0.9-1.1 (d, 6H): Two methyl groups of the isopropyl moiety, split by the adjacent CH proton.

-

δ 1.1-1.3 (t, 3H): Methyl group of the propionate moiety, split by the adjacent CH₂ group.

-

δ 2.1-2.3 (m, 1H): CH proton of the isopropyl group, split by the adjacent methyl groups and the CH-Cl proton.

-

δ 2.3-2.5 (q, 2H): CH₂ group of the propionate moiety, split by the adjacent methyl group.

-

δ 5.8-6.0 (d, 1H): CH proton attached to the chlorine and oxygen atoms, split by the adjacent CH proton of the isopropyl group.

¹³C NMR Spectroscopy (predicted)

-

δ ~10: Methyl carbon of the propionate group.

-

δ ~18-20: Methyl carbons of the isopropyl group.

-

δ ~28: Methylene carbon of the propionate group.

-

δ ~35: Methine carbon of the isopropyl group.

-

δ ~75-80: Methine carbon attached to the chlorine and oxygen atoms.

-

δ ~173: Carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy (predicted)

-

2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

1250-1000 cm⁻¹: C-O stretching vibrations of the ester group.

-

800-600 cm⁻¹: C-Cl stretching vibration.

Caption: Logical relationship of the properties of this compound.

Safety Information

Detailed toxicology data for this compound is not available. As with any chlorinated organic compound, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation, ingestion, and skin contact. For disposal, follow local regulations for halogenated organic waste.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted and proposed data have not been experimentally verified and should be used with appropriate scientific caution. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Structural Characterization of 1-Chloro-2-methylpropyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 1-chloro-2-methylpropyl propionate. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted spectroscopic properties based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

This compound is an ester with the chemical formula C₇H₁₃ClO₂.[1][2][3][4] Its structure consists of a propionate group esterified with a 1-chloro-2-methylpropyl alcohol moiety.

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 58304-65-7 | [1][3][4] |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3][4] |

| Molecular Weight | 164.63 g/mol | [1][2][4] |

| Appearance | Liquid (predicted) | [3] |

Predicted Spectroscopic Data

The following tables summarize the predicted data from key analytical techniques for the structural elucidation of this compound. These predictions are based on the analysis of similar chemical structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 - 6.4 | Doublet | 1H | H-1 (CH-Cl) |

| ~2.3 - 2.5 | Quartet | 2H | H-4 (CH₂-C=O) |

| ~2.1 - 2.3 | Multiplet | 1H | H-2 (CH-(CH₃)₂) |

| ~1.1 - 1.2 | Triplet | 3H | H-5 (CH₃-CH₂) |

| ~1.0 - 1.1 | Doublet | 6H | H-3, H-3' (CH(CH₃)₂) |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C-4 (C=O) |

| ~75 | C-1 (CH-Cl) |

| ~33 | C-2 (CH-(CH₃)₂) |

| ~27 | C-5 (CH₂-C=O) |

| ~18 | C-3, C-3' (CH(CH₃)₂) |

| ~9 | C-6 (CH₃-CH₂) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 164/166 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 129 | [M - Cl]⁺ |

| 93 | [CH(Cl)CH(CH₃)₂]⁺ |

| 75 | [O=C-O-CH(Cl)]⁺ |

| 57 | [CH₃CH₂CO]⁺ (Acylium ion) |

| 43 | [CH(CH₃)₂]⁺ |

| 29 | [CH₃CH₂]⁺ |

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~750 | Medium | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling relationships.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity of the ester and alkyl halide moieties.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern to confirm the elemental composition and connectivity.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. Gas chromatography-mass spectrometry (GC-MS) can also be employed for sample introduction and separation from any impurities.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a mass range of m/z 40-200.

-

The electron energy for EI is typically set at 70 eV.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions as predicted in Table 4.

-

Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: As the compound is predicted to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the ester (C=O and C-O stretches) and alkyl halide (C-Cl stretch) functional groups as outlined in Table 5.

-

Workflow and Visualization

The logical workflow for the complete structural characterization of this compound is illustrated in the following diagram.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

This guide provides a comprehensive framework for the structural characterization of this compound. By following these protocols and comparing the acquired data with the predicted values, researchers can confidently determine and confirm the structure of this compound.

References

- 1. 1-Chloro-2-methylpropyl propanoate | C7H13ClO2 | CID 12661010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [(1R)-1-chloro-2-methylpropyl] propanoate | C7H13ClO2 | CID 29935130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58304-65-7 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. webassign.net [webassign.net]

Spectroscopic Analysis of 1-Chloroisobutyl Propionate (CAS 58304-65-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-Chloroisobutyl propionate (CAS 58304-65-7). Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on a detailed prediction and analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. This document serves as a valuable resource for researchers in verifying the identity and purity of 1-Chloroisobutyl propionate and for predicting the spectral characteristics of similar molecules.

Chemical Structure and Overview

-

IUPAC Name: (1-chloro-2-methylpropyl) propanoate

-

CAS Number: 58304-65-7

-

Molecular Formula: C₇H₁₃ClO₂

-

Molecular Weight: 164.63 g/mol

1-Chloroisobutyl propionate is an organic compound containing an ester functional group and an alkyl chloride. The spectral analysis of this molecule is crucial for confirming its structure by identifying the characteristic signals corresponding to its distinct chemical environments.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Chloroisobutyl propionate. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy provides information about the different proton environments in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | ~1.1 | Triplet (t) | 3H |

| b | ~2.3 | Quartet (q) | 2H |

| c | ~1.0 | Doublet (d) | 6H |

| d | ~2.1 | Multiplet (m) | 1H |

| e | ~6.3 | Doublet (d) | 1H |

¹³C NMR (Carbon-13) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | ~9 |

| 2 | ~28 |

| 3 | ~174 (C=O) |

| 4 | ~18 |

| 5 | ~33 |

| 6 | ~78 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Medium-Strong |

| C=O stretch (ester) | 1735-1750 | Strong |

| C-O stretch (ester) | 1000-1300 | Strong |

| C-Cl stretch | 600-800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Fragment | Interpretation |

| 164/166 | [C₇H₁₃ClO₂]⁺ | Molecular ion peak (M⁺) and M+2 peak due to ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio). |

| 129 | [C₇H₁₃O₂]⁺ | Loss of Cl radical. |

| 107 | [C₄H₈Cl]⁺ | Alpha cleavage, loss of propionyloxy radical. |

| 77 | [C₄H₈Cl]⁺ | Rearrangement and fragmentation. |

| 57 | [C₃H₅O]⁺ | Acylium ion from the propionyl group. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for a liquid sample like 1-Chloroisobutyl propionate.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloroisobutyl propionate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquisition Parameters (¹H NMR):

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Set the number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 scans or more).

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0 ppm).

IR Spectroscopy

-

Sample Preparation: As 1-Chloroisobutyl propionate is a liquid, a neat sample can be analyzed. Place a single drop of the liquid onto the surface of one salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Instrument Setup: Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Scan: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatography (GC-MS) system for separation from any impurities.

-

Ionization: Use a suitable ionization technique. Electron Impact (EI) is a common method for this type of molecule, which will cause fragmentation.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectral analysis of a chemical compound.

Caption: Workflow for the spectral analysis of 1-Chloroisobutyl propionate.

Synthesis and mechanism of 1-Chloro-2-methylpropyl propionate

An In-depth Technical Guide to the Synthesis and Mechanism of 1-Chloro-2-methylpropyl propionate

Disclaimer: The synthesis and detailed mechanism for this compound are not extensively documented in readily available scientific literature. Therefore, this guide presents a plausible synthetic route and mechanistic pathway based on established principles of organic chemistry and analogous reactions reported in the literature.

Introduction

This compound is an α-chloroester, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of both an ester functional group and a reactive chlorine atom on the adjacent carbon allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of a proposed synthesis for this compound, including a detailed experimental protocol and an in-depth discussion of the reaction mechanism.

Proposed Synthesis Pathway

The most direct and plausible method for the synthesis of this compound is the reaction between isobutyraldehyde (2-methylpropanal) and propionyl chloride. This reaction is a known transformation where an acid chloride reacts with an aldehyde to form an α-chloroester[1].

Overall Reaction:

(CH₃)₂CHCHO + CH₃CH₂COCl → CH₃CH₂COOCH(Cl)CH(CH₃)₂

Isobutyraldehyde + Propionyl Chloride → this compound

The reaction typically proceeds without the need for a catalyst and often just requires heating the neat reactants.

References

Navigating the Research Landscape of 1-Chloro-2-methylpropyl propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding and research applications of the chemical compound 1-Chloro-2-methylpropyl propionate . Due to the limited publicly available research on this specific molecule, this document also provides an in-depth analysis of the closely related and extensively studied compound, 1-Chloro-2-methylpropene , to offer valuable context and potential avenues for investigation.

This compound: An Overview

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 58304-65-7 |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | 1-chloro-2-methylpropyl propanoate |

| Physical Form | Liquid |

| Purity (typical) | ≥95% |

| Storage Conditions | 2-8°C, sealed in dry conditions |

A Closely Related Compound: 1-Chloro-2-methylpropene

In contrast, the structurally similar compound, 1-Chloro-2-methylpropene (CAS No: 513-37-1) , has been the subject of significant research, particularly in the fields of toxicology and chemical synthesis. Understanding its applications can provide valuable insights for researchers investigating related compounds.

Research Applications of 1-Chloro-2-methylpropene

The primary research applications of 1-Chloro-2-methylpropene are centered on its carcinogenic potential and its utility as a chemical intermediate.

1. Carcinogenicity and Toxicological Studies:

1-Chloro-2-methylpropene has been evaluated for its carcinogenic effects in animal models. These studies are crucial for assessing the potential risks associated with exposure to this and structurally related compounds.

-

Animal Models: Studies have been conducted on Fischer 344/N rats and B6C3F1 mice.[1][2]

-

Observed Effects: Oral administration of 1-Chloro-2-methylpropene has been shown to induce squamous-cell carcinomas of the forestomach in both rats and mice.[1][2] In male mice, it also caused squamous-cell carcinomas of the preputial gland.[2] Additionally, in rats, it has been linked to carcinomas of the nasal cavity and papillomas and carcinomas of the oral cavity and esophagus.[2]

-

Cellular Effects: The compound induced multifocal epithelial cell proliferation of the forestomach in rats.[3] It has also been shown to be mutagenic to Salmonella typhimurium strain TA100 in the presence of metabolic activation.[3]

Experimental Workflow: Carcinogenicity Bioassay of 1-Chloro-2-methylpropene

Caption: Workflow for a typical carcinogenicity study of 1-Chloro-2-methylpropene.

Quantitative Data from Toxicological Studies:

| Parameter | Species | Route | Dosing Regimen | Result | Reference |

| Forestomach Epithelial Cell Proliferation | Male Fischer 344/N rats | Gavage | 100 mg/kg bw, 5 days/week for 2 weeks | Multifocal proliferation in 2/8 animals | [3] |

| Forestomach Epithelial Cell Proliferation | Male Fischer 344/N rats | Gavage | 200 mg/kg bw, 5 days/week for 2 weeks | Multifocal proliferation in 8/8 animals | [3] |

| Hyperkeratosis of Forestomach | Male Fischer 344/N rats | Gavage | 200 mg/kg bw, 5 days/week for 2 weeks | Developed in 8/8 animals | [3] |

2. Chemical Synthesis:

1-Chloro-2-methylpropene serves as a valuable reagent in organic synthesis.

-

Synthesis of Inhibitors: It is used as a reagent in the synthesis of pyrrolyl and indolyl diketo acids and esters, which act as nucleotide-competitive non-nucleoside inhibitors of terminal deoxynucleotidyl transferase.[4]

Experimental Protocols

Protocol: Gavage Administration for Carcinogenicity Studies

This protocol is a generalized representation based on methodologies described in the cited literature.

1. Materials:

-

1-Chloro-2-methylpropene (purity ≥98%)

-

Corn oil (vehicle)

-

Appropriate animal model (e.g., Fischer 344/N rats)

-

Gavage needles (stainless steel, ball-tipped)

-

Syringes

2. Procedure:

-

Dose Preparation: Prepare the dosing solutions of 1-Chloro-2-methylpropene in corn oil to the desired concentrations (e.g., 100 mg/mL and 200 mg/mL). Ensure the solution is homogeneous.

-

Animal Handling: Gently restrain the animal.

-

Gavage Needle Insertion: Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion. Carefully insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus.

-

Dose Administration: Once the needle is in the correct position (esophagus/stomach), administer the calculated volume of the dosing solution.

-

Post-Administration Observation: Briefly observe the animal to ensure there are no signs of distress or misdosing.

-

Frequency: Repeat the administration as per the study design (e.g., 5 days a week for the duration of the study).

Potential Relationship and Future Research Directions

Given that this compound is an ester, it is plausible that it could be synthesized from a corresponding alcohol, such as 1-chloro-2-methylpropan-1-ol, through esterification with propionic acid or a derivative. The toxicological profile of 1-Chloro-2-methylpropene highlights the importance of thoroughly investigating the safety of structurally related compounds.

For researchers in drug development, the classification of this compound as a "Protein Degrader Building Block" warrants further investigation. Elucidating its specific role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) or other protein-degrading molecules could open up new avenues for therapeutic development.

Logical Relationship: Synthesis and Potential Application

Caption: Plausible synthetic route and application of this compound.

References

- 1. 1-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1-Chloro-2-Methylpropene (IARC Summary & Evaluation, Volume 63, 1995) [inchem.org]

- 3. Buy 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate | 94386-45-5 [smolecule.com]

- 4. Method for preparing 1-chloro-2-methyl-2-propanol - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Determining the Solubility Profile of 1-Chloro-2-methylpropyl propionate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish a complete solubility profile for the compound 1-Chloro-2-methylpropyl propionate (CAS No. 58304-65-7). Due to the current lack of publicly available, quantitative solubility data for this specific ester, this document focuses on providing detailed experimental protocols and the logical workflow for its determination.

Compound Information

-

IUPAC Name: (1-chloro-2-methylpropyl) propanoate[1]

-

Physical Form: Liquid[5]

-

SMILES: CCC(=O)OC(C(C)C)Cl[1]

Theoretical Solubility Considerations

Based on its chemical structure, this compound can be characterized as a relatively non-polar molecule. The presence of the ester and chloro functional groups introduces some polarity, but the alkyl backbone is dominant. Therefore, it is anticipated to be more soluble in non-polar and moderately polar organic solvents and have low solubility in water. A general principle in solubility is "like dissolves like," which suggests that solvents with similar polarity to the solute will be most effective.[6][7]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility profile of this compound.

Caption: Workflow for determining the solubility of this compound.

Quantitative Solubility Data Summary

As no specific quantitative data for this compound was found in the public domain, the following table is presented as a template for recording experimental findings.

| Solvent Name | Solvent Type | Temperature (°C) | Solubility (g/L) | Method Used |

| Water | Polar Protic | 25 | To be determined | Shake-Flask |

| Ethanol | Polar Protic | 25 | To be determined | Shake-Flask |

| Methanol | Polar Protic | 25 | To be determined | Shake-Flask |

| Acetone | Polar Aprotic | 25 | To be determined | Shake-Flask |

| Dichloromethane | Halogenated | 25 | To be determined | Shake-Flask |

| Hexane | Non-Polar | 25 | To be determined | Shake-Flask |

| Toluene | Aromatic | 25 | To be determined | Shake-Flask |

| Diethyl Ether | Ether | 25 | To be determined | Shake-Flask |

Detailed Experimental Protocols

The following protocols are based on established methods for solubility determination, such as the OECD Guideline 105 and the shake-flask method.[8][9][10][11]

-

This compound (purity ≥95%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector, or High-Performance Liquid Chromatograph with UV or MS detector)

This initial test helps to estimate the solubility range and determine the appropriate amount of solute for the quantitative experiment.

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12]

-

Observe if the compound dissolves completely. This provides a rough estimate of whether the solubility is high, moderate, or low.

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[9][10]

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.[9]

-

Equilibration: Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). The mixtures should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[10][13]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solute settle. To ensure complete removal of undissolved compound, the supernatant should be centrifuged or filtered through a syringe filter.[8][14]

-

Quantification:

-

Carefully take a known volume of the clear, saturated supernatant.

-

Dilute the sample to an appropriate concentration with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC).

-

A calibration curve should be prepared using standard solutions of known concentrations.[13][14]

-

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The results are typically expressed in g/L or mg/mL.

For determining water solubility specifically, the OECD Test Guideline No. 105 provides a standardized approach.[11][15][16] It describes two primary methods:

-

Column Elution Method: Suitable for substances with low water solubility (< 10⁻² g/L).[8]

-

Flask Method: Suitable for substances with higher water solubility and is analogous to the shake-flask method described above.[8]

Before conducting the test, it is recommended to have information on the substance's structural formula, vapor pressure, and hydrolysis as a function of pH.[11][15] The test is preferably conducted at 20 ± 0.5 °C.[11]

Conclusion

References

- 1. 1-Chloro-2-methylpropyl propanoate | C7H13ClO2 | CID 12661010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. [(1R)-1-chloro-2-methylpropyl] propanoate | C7H13ClO2 | CID 29935130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 58304-65-7 [sigmaaldrich.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. filab.fr [filab.fr]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. oecd.org [oecd.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide on the Safety, Handling, and MSDS for 1-Chloro-2-methylpropyl propionate

Disclaimer: This document has been compiled from publicly available information and is intended for use by trained professionals in research and development. A comprehensive Safety Data Sheet (SDS) for 1-Chloro-2-methylpropyl propionate (CAS No. 58304-65-7) was not publicly available at the time of writing. All users should obtain a complete SDS from their supplier before handling this chemical and adhere to all applicable safety regulations.

Chemical Identification and Properties

This compound is a chlorinated ester used in research and chemical synthesis. Its basic identification and known physical and chemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 1-chloro-2-methylpropyl propanoate |

| CAS Number | 58304-65-7 |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol [1] |

| Structure | SMILES: CCC(=O)OC(C(C)C)Cl[1] |

| Physical and Chemical Properties | Value |

| Physical Form | Liquid |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

| Autoignition Temperature | Data not available |

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

| Hazard Classification | Code | Description |

| GHS Pictogram | GHS07 (Exclamation Mark)[1] | |

| Signal Word | Warning[1] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[2]

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may defat the skin, leading to dermatitis.[3]

-

Eye Contact: Causes serious eye irritation, which may include redness, pain, and watering.[4][5]

-

Ingestion: Harmful if swallowed.[1]

Carcinogenicity: There is no specific data available for this compound. No component of similar products is identified as a known or anticipated carcinogen by NTP, IARC, or OSHA.[2]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties of this compound are not available in the public domain. Standard OECD and ASTM guidelines would typically be followed for such assessments.

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Use explosion-proof electrical and lighting equipment.[7]

-

Eye wash stations and emergency showers must be readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., Nitrile, Neoprene).[6][8] Glove suitability should be confirmed with the manufacturer. Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[4]

Storage:

-

Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[7]

-

Keep containers tightly closed and sealed. Recommended storage temperature is 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Store in an area designed for flammable liquids if the flash point is determined to be low.

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. For large fires, water spray or fog may be used.[2]

-

Specific Hazards: The substance may be combustible, although a flash point is not available. Thermal decomposition can produce irritating and toxic gases, including hydrogen chloride.[3]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Accidental Release Measures (Spill Response):

-

Personal Precautions: Evacuate the area. Remove all sources of ignition. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE).[4]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[6] Do not allow the spill to enter drains or waterways.

Caption: General workflow for responding to a chemical spill.

Stability and Reactivity

-

Reactivity: Data not available.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and ignition sources.[7]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[6]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, may release carbon oxides (CO, CO₂) and hydrogen chloride gas.[9]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed (H302).[1] No quantitative LD50 or LC50 data is publicly available. The toxicological properties have not been thoroughly investigated.[2]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (H319).[1]

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (H335).[1]

-

Specific Target Organ Toxicity - Repeated Exposure: Data not available.

-

Aspiration Hazard: Data not available.

Ecological Information

No specific ecotoxicity data for this compound is available. As a chlorinated organic compound, it should be handled in a manner that prevents its release into the environment. Do not allow the product to enter drains, sewers, or waterways.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Waste material should be treated as hazardous waste. Contact a licensed professional waste disposal service. Chlorinated organic materials may require disposal via high-temperature incineration with subsequent scrubbing of flue gases.[10] Do not dispose of down the drain.[11]

Transport Information

References

- 1. chemscene.com [chemscene.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. fishersci.com [fishersci.com]

- 4. research.uga.edu [research.uga.edu]

- 5. ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE [chemicalsafety.ilo.org]

- 6. astate.edu [astate.edu]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. ehs.utk.edu [ehs.utk.edu]

- 9. fishersci.com [fishersci.com]

- 10. tandfonline.com [tandfonline.com]

- 11. ehs.yale.edu [ehs.yale.edu]

An In-depth Technical Guide to the Thermal Stability and Degradation Pathway of 1-Chloro-2-methylpropyl propionate

Disclaimer: To date, specific experimental studies on the thermal stability and degradation pathway of 1-chloro-2-methylpropyl propionate are not available in the public domain. This guide, therefore, presents a scientifically-informed hypothesis based on the known thermal behavior of structurally analogous compounds, namely alkyl propionates and chlorinated alkanes. The proposed pathways and experimental protocols are intended to serve as a robust framework for future research in this area.

This technical guide offers a comprehensive overview of the predicted thermal stability and potential degradation pathways of this compound. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's behavior under thermal stress. This document outlines plausible degradation mechanisms, provides detailed experimental protocols for their investigation, and presents data from related compounds to serve as a benchmark for future studies.

Predicted Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its structure. For this compound, two primary structural features will dictate its decomposition: the propionate ester group and the secondary chlorinated alkyl chain. The thermal decomposition of esters, particularly those with a β-hydrogen in the alcohol moiety, typically proceeds through a concerted, six-membered ring transition state, known as an Ei (elimination, intramolecular) or syn-elimination reaction.[1][2][3] This process generally requires lower temperatures than radical-based decompositions.

Simultaneously, chlorinated alkanes are known to undergo dehydrochlorination upon heating, yielding an alkene and hydrogen chloride.[4][5][6] The presence of the chlorine atom, an electronegative group, can influence the bond dissociation energies within the alkyl chain and potentially offer alternative degradation routes.

Given these precedents, it is anticipated that the thermal degradation of this compound will commence at moderately elevated temperatures, likely initiating via one of two competing pathways: an intramolecular ester pyrolysis or a dehydrochlorination reaction.

Table 1: Thermal Decomposition Data of Structurally Related Compounds

Since no specific data exists for this compound, the following table summarizes thermal stability data for analogous compounds to provide a comparative context.

| Compound | Decomposition Temperature (°C) | Method | Products | Reference |

| Poly(aliphatic esters) | ~275 (Onset) | Pyrolysis | Carboxylic acid, Olefin | [7] |

| tert-Butyl chloride | 290 - 341 | Thermal Decomposition | Isobutene, HCl | [5] |

| 2-Chlorobutane | >180 (in presence of alkali) | Pyrolysis | 2-Butene, HCl | [4] |

| Eudragit® (ester polymer) | 185 (Onset) | TGA | H₂O, CO₂, Ethanol, Ester fragments | [8] |

Note: Decomposition temperatures are highly dependent on experimental conditions such as heating rate and atmosphere.

Proposed Thermal Degradation Pathways

Two primary, competing pathways are proposed for the initial thermal degradation of this compound. These pathways are likely to be followed by secondary decompositions of the initial products at higher temperatures.

Pathway A: Intramolecular Ester Pyrolysis (Syn-Elimination)

This pathway involves the transfer of a hydrogen atom from the β-carbon of the alkyl group to the carbonyl oxygen of the ester, proceeding through a cyclic transition state. This is a well-established mechanism for the pyrolysis of esters containing β-hydrogens.[1][3]

-

Products: Propanoic acid and 1-chloro-2-methylpropene.

Pathway B: Dehydrochlorination

This pathway involves the elimination of a hydrogen atom from a carbon adjacent to the carbon bearing the chlorine atom, along with the chlorine atom itself. This is a common thermal degradation route for chlorinated alkanes.[4][6]

-

Products: Isobutenyl propionate and Hydrogen Chloride (HCl).

At higher temperatures, the initial products from both pathways are expected to undergo further decomposition. Propanoic acid can decompose to methylketene and water, or to carbon dioxide, ethane, and ethylene.[9] The chlorinated and unsaturated products can undergo further fragmentation and recombination reactions.

Caption: Proposed competing degradation pathways for this compound.

Experimental Protocols for Elucidation of Thermal Stability and Degradation Pathway

To experimentally determine the thermal stability and degradation pathway of this compound, a combination of analytical techniques is required. The following protocols provide a comprehensive approach.

3.1. Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)

This experiment determines the temperatures at which the compound loses mass and identifies the gaseous products evolved during decomposition.

-

Objective: To determine the onset and peak decomposition temperatures and to identify the primary gaseous degradation products.

-

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Continuously monitor the sample mass as a function of temperature.

-

The evolved gases from the TGA are transferred via a heated transfer line to the FTIR or MS for continuous analysis.

-

Record the TGA curve (mass vs. temperature) and the corresponding IR spectra or mass spectra of the evolved gases at different temperatures.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

-

Analyze the FTIR or MS data to identify the evolved gases at different stages of decomposition. Key species to monitor for include HCl, CO₂, CO, propanoic acid, and various hydrocarbons.

-

3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides detailed separation and identification of the volatile and semi-volatile degradation products.

-

Objective: To separate and identify the individual components of the pyrolysate.

-

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small, accurately weighed amount (e.g., 100-500 µg) of this compound into a pyrolysis tube or cup.

-

Insert the sample into the pyrolyzer, which is interfaced with the GC injection port.

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 300°C, 400°C, 500°C) for a short duration (e.g., 10-20 seconds). This is known as flash pyrolysis.

-

The pyrolysis products (pyrolysate) are swept by the GC carrier gas (e.g., helium) onto the GC column.

-

Separate the components of the pyrolysate using a suitable GC column (e.g., a non-polar or mid-polar capillary column) and a programmed temperature ramp.

-

Detect and identify the separated components using the mass spectrometer.

-

-

Data Analysis:

-

Identify the compounds eluting from the GC column by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

-

By pyrolyzing at different temperatures, the evolution of different products as a function of temperature can be determined, providing insight into the sequence of degradation reactions.

-

Caption: A generalized workflow for investigating the thermal degradation of a chemical compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking, a robust hypothesis can be formulated based on the well-understood chemistry of its constituent functional groups. The molecule is expected to degrade via competing intramolecular ester pyrolysis and dehydrochlorination pathways. The comprehensive experimental protocols outlined in this guide, utilizing techniques such as TGA-EGA and Py-GC-MS, provide a clear roadmap for researchers to definitively elucidate the thermal behavior of this compound. The resulting data will be crucial for understanding its stability in various applications and for predicting its fate under thermal stress.

References

- 1. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 2. aklectures.com [aklectures.com]

- 3. Ester Pyrolysis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. worldscientific.com [worldscientific.com]

- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. The thermal decomposition of propionic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Chloro-2-methylpropyl propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-methylpropyl propionate (CAS No. 58304-65-7) is a halogenated ester with potential applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, and outlines a plausible synthetic pathway based on established chemical principles, due to the limited availability of specific experimental literature for this compound. This document also discusses the potential utility of haloalkyl esters in medicinal chemistry.

Chemical and Physical Properties

This compound is a chiral molecule, existing as (R) and (S) enantiomers. Its general properties are summarized below. The data presented is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 58304-65-7 | [1][2] |

| Molecular Formula | C₇H₁₃ClO₂ | [1][3] |

| Molecular Weight | 164.63 g/mol | [1][3] |

| IUPAC Name | (1-chloro-2-methylpropyl) propanoate | [1] |

| Synonyms | 1-Chloroisobutyl propionate, Propionic acid-1-chloroisobutyl ester | [2][3] |

| Physical Form | Liquid (presumed) | [3] |

| Purity | ≥95% (commercially available) | [4] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [5] |

| Computed LogP | 2.7 | [1] |

| Computed TPSA | 26.3 Ų | [1] |

Synthesis and Reaction Mechanisms

Proposed Synthesis Pathway: Acylation of an Aldehyde

A logical synthetic route to this compound is the reaction of isobutyraldehyde (2-methylpropanal) with propionyl chloride. This reaction proceeds via an initial nucleophilic addition of the aldehyde to the acyl chloride, followed by the introduction of a chlorine atom at the α-position.

Overall Reaction:

Figure 1. Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a general procedure for the synthesis of α-chloroesters from aldehydes and acyl chlorides and would require optimization for the specific synthesis of this compound.

Materials:

-

Isobutyraldehyde

-

Propionyl chloride[6]

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve isobutyraldehyde (1.0 equivalent) in the anhydrous solvent.

-

Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add propionyl chloride (1.1 equivalents) dropwise from the dropping funnel. Stir the mixture at this temperature for 30 minutes.

-

Chlorination: Add the chlorinating agent (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Reaction Workflow

References

- 1. 1-Chloro-2-methylpropyl propanoate | C7H13ClO2 | CID 12661010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloroisobutyl propionate | 58304-65-7 [chemicalbook.com]

- 3. CAS 58304-65-7: 1-Chloroisobutyl propionate | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. [(1S)-1-chloro-2-methylpropyl] propanoate | C7H13ClO2 | CID 29935126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (1-chloro-2-methylpropyl) propanoate (CAS 58304-65-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 58304-65-7. This compound, identified as (1-chloro-2-methylpropyl) propanoate, is a key intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This document details its chemical identity, physical and chemical properties, a proposed synthesis protocol, and analytical methodologies.

Chemical Identity

-

IUPAC Name: (1-chloro-2-methylpropyl) propanoate

-

CAS Number: 58304-65-7

-

Molecular Formula: C₇H₁₃ClO₂

-

Synonyms:

-

1-Chloro-2-methylpropyl propionate

-

1-Chloroisobutyl propionate

-

1-Propanol, 1-Chloro-2-Methyl-, Propanoate

-

Propionic acid-1-chloroisobutyl ester

-

(1-Chloro-2-Methyl-Propyl) Propanoate

-

Quantitative Data

The following table summarizes the key physical and chemical properties of (1-chloro-2-methylpropyl) propanoate.

| Property | Value | Source |

| Molecular Weight | 164.63 g/mol | [1] |

| Density | 1.03 g/cm³ | PubChem |

| Boiling Point | 166.7 °C | PubChem |

| Flash Point | 56 °C | PubChem |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 164.060407 g/mol | [1] |

| Monoisotopic Mass | 164.060407 g/mol | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 112 | [1] |

Experimental Protocols

Proposed Synthesis of (1-chloro-2-methylpropyl) propanoate

Materials:

-

1-chloro-2-methylpropan-1-ol

-

Propionyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-chloro-2-methylpropan-1-ol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Add an equimolar amount of anhydrous pyridine or triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of propionyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid chloride and HCl), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure (1-chloro-2-methylpropyl) propanoate.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for the analysis of (1-chloro-2-methylpropyl) propanoate is not published, methods for the analysis of Fosinopril and its impurities can be adapted.[2][3][4][5][6] The following is a proposed method for the quantitative determination of this intermediate.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Gradient Program:

-

0-5 min: 30% Acetonitrile

-

5-20 min: Linear gradient to 90% Acetonitrile

-

20-25 min: 90% Acetonitrile

-

25-30 min: Linear gradient to 30% Acetonitrile

-

30-35 min: 30% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of (1-chloro-2-methylpropyl) propanoate of known concentration in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Proposed Synthesis Pathway

The following diagram illustrates the proposed synthesis of (1-chloro-2-methylpropyl) propanoate from 1-chloro-2-methylpropan-1-ol and propionyl chloride.

Experimental Workflow for Purification

The following diagram outlines the general workflow for the purification of (1-chloro-2-methylpropyl) propanoate after synthesis.

References

- 1. 1-Chloro-2-methylpropyl propanoate | C7H13ClO2 | CID 12661010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianjpr.com [asianjpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijfmr.com [ijfmr.com]

- 6. “Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug [ijaresm.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Chloro-2-methylpropyl propionate in PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation. Alkyl linkers, due to their hydrophobicity, can enhance cell membrane permeability. The synthesis of PROTACs is often a modular process, allowing for the systematic variation of each component to optimize degradation activity.

This document provides a detailed protocol for the synthesis of a PROTAC using 1-Chloro-2-methylpropyl propionate as a key building block for the linker. This protocol outlines a rational, multi-step synthetic strategy to incorporate this branched alkyl ester into a bifunctional linker, which is then conjugated to a warhead and an E3 ligase ligand.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for the synthesis of a PROTAC utilizing this compound. This strategy involves the initial formation of a linker precursor with orthogonal functional groups, followed by sequential conjugation to the E3 ligase ligand and the target protein ligand.

Caption: Proposed workflow for PROTAC synthesis using this compound.

Experimental Protocols

This section details the proposed experimental procedures for the synthesis of a PROTAC.

Materials and Reagents

| Reagent | Supplier | Purpose |

| This compound | Commercially available | Linker starting material |

| Sodium azide (NaN3) | Sigma-Aldrich | Azide source |

| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | Solvent |

| Lithium hydroxide (LiOH) | Sigma-Aldrich | Hydrolysis reagent |

| Tetrahydrofuran (THF) | Sigma-Aldrich | Solvent |

| E3 Ligase Ligand (e.g., Pomalidomide-NH2) | Commercially available | E3 ligase binding moiety |

| HATU | Commercially available | Amide coupling reagent |

| DIPEA | Sigma-Aldrich | Base |

| Target Protein Ligand (with alkyne) | Synthesized/Available | Target protein binding moiety |

| Copper(II) sulfate pentahydrate | Sigma-Aldrich | Click chemistry catalyst |

| Sodium ascorbate | Sigma-Aldrich | Click chemistry reducing agent |

| Dichloromethane (DCM) | Fisher Scientific | Solvent |

| Ethyl acetate (EtOAc) | Fisher Scientific | Extraction solvent |

| Saturated sodium bicarbonate solution | Fisher Scientific | Aqueous wash |

| Brine | Fisher Scientific | Aqueous wash |

| Anhydrous sodium sulfate | Fisher Scientific | Drying agent |

Step 1: Synthesis of 2-methyl-1-azidopropyl propionate

This step introduces an azide functionality, which can be used for "click" chemistry or can be reduced to an amine for amide coupling.

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Stir the reaction mixture at 60 °C overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography to obtain pure 2-methyl-1-azidopropyl propionate.

Step 2: Hydrolysis of 2-methyl-1-azidopropyl propionate

This step deprotects the ester to reveal a carboxylic acid handle for subsequent amide coupling.

-

Dissolve 2-methyl-1-azidopropyl propionate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-1-azidopropanoic acid, which can be used in the next step without further purification.

Step 3: Amide Coupling of the Linker to the E3 Ligase Ligand

This step conjugates the linker to the E3 ligase ligand.

-

To a solution of 2-methyl-1-azidopropanoic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the E3 ligase ligand with a free amine (e.g., a derivative of pomalidomide) (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the linker-E3 conjugate.

Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This final step connects the linker-E3 conjugate to the warhead.

-

Dissolve the linker-E3 conjugate (1.0 eq) and the alkyne-modified warhead (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

-

Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to obtain a product of high purity.

Data Presentation

The following table summarizes the expected intermediates and the final product of the proposed synthesis.

| Compound | Molecular Formula (Example) | Molecular Weight ( g/mol ) (Example) | Key Functional Groups |

| This compound | C7H13ClO2 | 164.63 | Chloro, Ester |

| 2-methyl-1-azidopropyl propionate | C7H13N3O2 | 171.19 | Azide, Ester |

| 2-methyl-1-azidopropanoic acid | C4H7N3O2 | 129.12 | Azide, Carboxylic Acid |

| Linker-E3 Conjugate | Dependent on E3 Ligand | Variable | Azide, Amide |

| Final PROTAC | Dependent on Warhead | Variable | Triazole, Amide, Warhead, E3 Ligand |

Note: The molecular formula and weight for the "Linker-E3 Conjugate" and "Final PROTAC" are dependent on the specific E3 ligase ligand and warhead used in the synthesis.

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC is a sequential process where each step builds upon the previous one, culminating in the final heterobifunctional molecule. The choice of reactions and the order of conjugation are critical for a successful synthesis.

Caption: Logical flow of the key stages in the proposed PROTAC synthesis.

Disclaimer: This document provides a proposed protocol based on established principles of organic chemistry and PROTAC synthesis. The specific reaction conditions may require optimization depending on the exact substrates used. All laboratory work should be conducted with appropriate safety precautions.

Application of 1-Chloro-2-methylpropyl propionate in Targeted Protein Degradation

Disclaimer: This document is a hypothetical application note. 1-Chloro-2-methylpropyl propionate is not a well-documented component of targeted protein degradation agents in published literature. The following application note is a theoretical construct based on the principles of PROTAC (Proteolysis Targeting Chimera) technology to illustrate its potential application. All experimental data presented are simulated.

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, TPD agents, such as PROTACs, mediate the degradation of the entire protein, offering a more profound and sustained therapeutic effect.